molecular formula C10H13NO5S B2532858 methyl 3-[(dimethylsulfamoyl)oxy]benzoate CAS No. 338396-38-6

methyl 3-[(dimethylsulfamoyl)oxy]benzoate

Cat. No.: B2532858
CAS No.: 338396-38-6
M. Wt: 259.28
InChI Key: OZSHONVWUXQGGL-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylsulfamoyl)oxy]benzoate is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid and contains a dimethylsulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(dimethylsulfamoyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

3-Hydroxybenzoic acid+Dimethylsulfamoyl chlorideMethyl 3-[(dimethylsulfamoyl)oxy]benzoate+HCl\text{3-Hydroxybenzoic acid} + \text{Dimethylsulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Hydroxybenzoic acid+Dimethylsulfamoyl chloride→Methyl 3-[(dimethylsulfamoyl)oxy]benzoate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylsulfamoyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the dimethylsulfamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Methyl 3-[(dimethylsulfamoyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(dimethylsulfamoyl)oxy]benzoate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the formation of sulfonamide linkages or other covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(dimethylsulfamoyl)oxy]benzoate: Similar structure but with the dimethylsulfamoyl group at the para position.

    Methyl 2-[(dimethylsulfamoyl)oxy]benzoate: Similar structure but with the dimethylsulfamoyl group at the ortho position.

Uniqueness

Methyl 3-[(dimethylsulfamoyl)oxy]benzoate is unique due to the position of the dimethylsulfamoyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.

Properties

IUPAC Name

methyl 3-(dimethylsulfamoyloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-6-4-5-8(7-9)10(12)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSHONVWUXQGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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